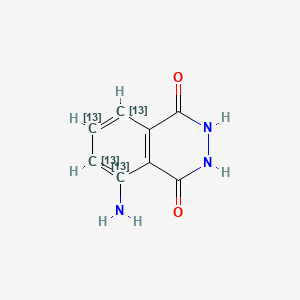
Luminol-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luminol-13C4 is a fluorescent light-emitting molecule containing the 13C isotope. Its chemical formula is C8H5N3O2. This compound is a variant of luminol, a compound known for its chemiluminescent properties, which are widely used in forensic science for detecting bloodstains and in various biological and chemical assays .
Méthodes De Préparation
The preparation of Luminol-13C4 involves chemical synthesis or isotope labeling technology. The synthesis of luminol typically involves the following steps:
- Reacting 3-amino-2,4,5-trichlorobenzonitrile with hydrazine hydrate to produce 3-amino-2,4,5-trichlorobenzoic acid hydrazine.
- Reacting the product obtained in step (1) with sulfuric acid to produce 3-amino-2,4,5-trichlorobenzoic acid.
- Reacting 3-amino-2,4,5-trichlorobenzoic acid with hydrogen peroxide to produce 3-amino-2,4,5-trichlorobenzoic acid peroxide.
- Reacting 3-amino-2,4,5-trichlorobenzoic acid peroxide with sodium cyanide to produce luminol .
Analyse Des Réactions Chimiques
Luminol-13C4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its chemiluminescent reaction with hydrogen peroxide in the presence of a catalyst such as iron or periodate compounds. This reaction produces a blue glow due to the formation of an excited-state molecule that emits light upon returning to its ground state .
Applications De Recherche Scientifique
Luminol-13C4 has a wide range of applications in scientific research:
Forensic Science: Used to detect trace amounts of blood at crime scenes by reacting with the iron in hemoglobin.
Biomedical Research: Utilized in cellular assays to detect copper, iron, cyanides, and specific proteins.
Environmental Monitoring: Acts as a biosensor for detecting various environmental pollutants.
Pharmaceutical Industry: Used for cellular localization and as biological tracers.
Immunoassays: Employed in reporter gene-based assays and several other immunoassays
Mécanisme D'action
The chemiluminescent reaction of Luminol-13C4 involves the oxidation of luminol by hydrogen peroxide in the presence of a catalyst. This reaction produces an excited-state molecule, which emits light as it returns to its ground state. The molecular targets involved in this reaction include iron-containing compounds such as hemoglobin, which catalyze the decomposition of hydrogen peroxide to produce oxygen and water .
Comparaison Avec Des Composés Similaires
Luminol-13C4 is unique due to its 13C isotope labeling, which allows for tracking and detecting various chemical reactions and biological processes. Similar compounds include:
Luminol (C8H7N3O2): The most well-known chemiluminescent reagent used in forensic science.
Acridinium Esters: Used in chemiluminescent assays for detecting various biomolecules.
Dioxetanes: Employed in chemiluminescent assays for their high sensitivity and specificity
This compound stands out due to its enhanced detection capabilities and its ability to be used in a wide range of scientific applications.
Propriétés
Formule moléculaire |
C8H7N3O2 |
|---|---|
Poids moléculaire |
181.13 g/mol |
Nom IUPAC |
5-amino-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)/i1+1,2+1,3+1,5+1 |
Clé InChI |
HWYHZTIRURJOHG-SAXDBNRNSA-N |
SMILES isomérique |
[13CH]1=[13CH]C2=C(C(=O)NNC2=O)[13C](=[13CH]1)N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)
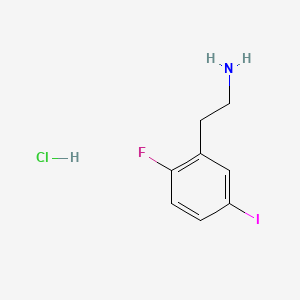
![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)

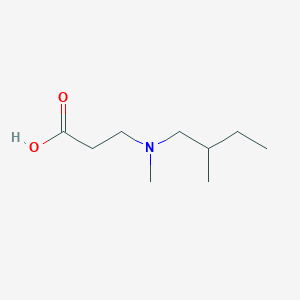

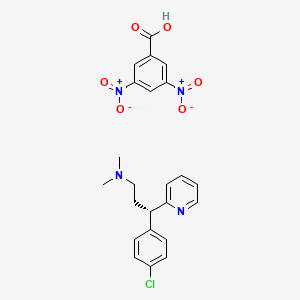
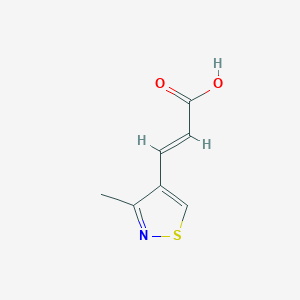
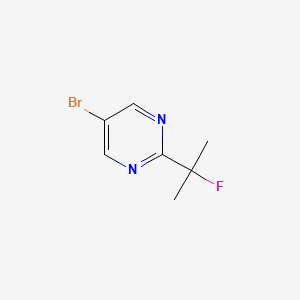
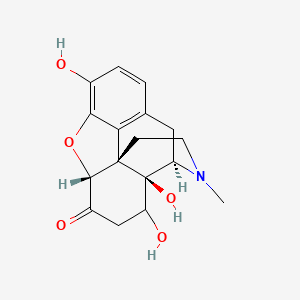
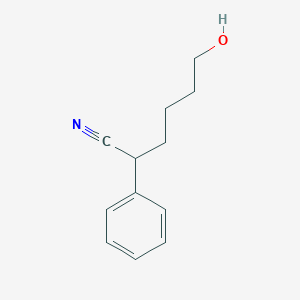
![1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride](/img/structure/B13451033.png)
